

An In-depth Technical Guide to 5-Aminophthalazine: Structure Elucidation and Synthesis Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminophthalazine

Cat. No.: B111006

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and key synthetic routes for **5-aminophthalazine**. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development, where phthalazine derivatives are of significant interest.

Structure Elucidation of 5-Aminophthalazine

5-Aminophthalazine, systematically known as phthalazin-1-amine, is a heterocyclic aromatic amine. Its structure consists of a phthalazine core, which is a bicyclic system composed of a benzene ring fused to a pyridazine ring, with an amino group substituted at the 1-position. The CAS number for this compound is 19064-69-8.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It typically appears as a yellow solid.[\[1\]](#)

Chemical and Physical Properties

A summary of the key identifiers and properties for 1-aminophthalazine is provided in the table below.

Property	Value	Reference(s)
IUPAC Name	phthalazin-1-amine	[3]
Synonyms	1-Aminophthalazine, Phthalazin-1-amine	[3][6]
CAS Number	19064-69-8	[1][2][5]
Molecular Formula	C ₈ H ₇ N ₃	[1][2]
Molecular Weight	145.16 g/mol	[1][2]
Appearance	Yellow Solid	[1]

Spectroscopic Data for Structural Confirmation

The elucidation of the **5-aminophthalazine** structure relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data	Characteristic Features
¹ H NMR	Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The protons of the amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³ C NMR	Aromatic carbons will show signals in the range of δ 110-160 ppm. The carbon atom attached to the amino group will be shielded compared to the other aromatic carbons.
IR Spectroscopy	The N-H stretching of the primary amine will be visible as two sharp bands in the region of 3300-3500 cm^{-1} . The C=N stretching of the phthalazine ring is expected around 1590 cm^{-1} . Aromatic C-H stretching will be observed above 3000 cm^{-1} .
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z 145. Common fragmentation patterns for amines include the loss of HCN (m/z 27) or NH ₂ (m/z 16). ^{[7][8]}

Synthesis Pathways for 5-Aminophthalazine

Several synthetic routes have been developed for the preparation of phthalazine derivatives. The most common and effective pathways for the synthesis of **5-aminophthalazine** start from either 3-nitrophthalic acid or phthalic anhydride.

Synthesis from 3-Nitrophthalic Acid

A widely used method for synthesizing aminophthalazine derivatives involves the reaction of 3-nitrophthalic acid with hydrazine, followed by the reduction of the nitro group. This pathway is analogous to the synthesis of luminol (3-aminophthalhydrazide).^[9]

[Click to download full resolution via product page](#)

Synthesis of **5-Aminophthalazine** from 3-Nitrophthalic Acid.

This protocol is adapted from the synthesis of luminol.[\[9\]](#)

- In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.
- Heat the mixture gently over a microburner until all the solid dissolves.
- Add 4 mL of triethylene glycol and a boiling stone to the test tube.
- Heat the solution until the water boils off and the temperature of the solution rises.
- Maintain the temperature and continue heating for a few minutes.
- Allow the reaction mixture to cool. The 3-nitrophthalhydrazide will crystallize out.
- Collect the crystals by vacuum filtration.
- Dissolve the synthesized 3-nitrophthalhydrazide in a 10% sodium hydroxide solution.
- Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), to the solution.
- Heat the mixture to boiling and maintain the boil for approximately 5 minutes, with stirring.
- Cool the solution and then acidify it, for example with glacial acetic acid, to precipitate the **5-aminophthalazine**.
- Collect the product by vacuum filtration.

Synthesis from Phthalic Anhydride

Another common approach utilizes phthalic anhydride as the starting material. This method typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide, which can then be further functionalized. To obtain the amino derivative, a substituted phthalic anhydride or a subsequent amination step is required.

[Click to download full resolution via product page](#)

General synthetic scheme for **5-Aminophthalazine** from Phthalic Anhydride.

- Formation of Phthalhydrazide: A mixture of phthalic anhydride and hydrazine hydrate is heated, often in a solvent like ethanol or acetic acid, to form phthalhydrazide.[10]
- Halogenation: The phthalhydrazide is then treated with a halogenating agent, such as phosphorus oxychloride (POCl_3), to yield a halogenated phthalazine derivative (e.g., 1-chlorophthalazine).
- Amination: The halogenated phthalazine is subsequently reacted with an amino source, such as ammonia or a primary amine, to introduce the amino group at the 1-position, yielding **5-aminophthalazine**.[11]

Comparison of Synthesis Pathways

Feature	Synthesis from 3-Nitrophthalic Acid	Synthesis from Phthalic Anhydride
Starting Material	3-Nitrophthalic Acid	Phthalic Anhydride
Key Reagents	Hydrazine hydrate, Reducing agent (e.g., $\text{Na}_2\text{S}_2\text{O}_4$)	Hydrazine hydrate, Halogenating agent, Aminating agent
Number of Steps	Typically 2 steps	Typically 3 or more steps
Yield	Moderate to good	Variable, can be good
Considerations	Requires handling of nitro compounds.	Involves halogenating agents which can be harsh.

Conclusion

5-Aminophthalazine is a structurally significant molecule with applications in medicinal chemistry. Its structure is well-characterized by modern spectroscopic methods. The synthesis of **5-aminophthalazine** can be effectively achieved through several pathways, with the routes starting from 3-nitrophthalic acid and phthalic anhydride being the most prominent. The choice of synthetic route will depend on the availability of starting materials, desired yield, and the scale of the synthesis. This guide provides foundational knowledge for the synthesis and characterization of this important heterocyclic compound, which will be beneficial for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Aminophthalazine : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. longdom.org [longdom.org]
- 11. sciforum.net [sciforum.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Aminophthalazine: Structure Elucidation and Synthesis Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111006#5-aminophthalazine-structure-elucidation-and-synthesis-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com